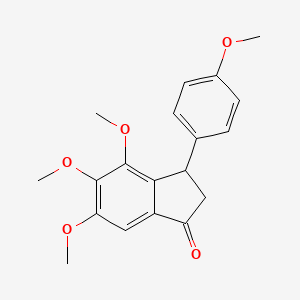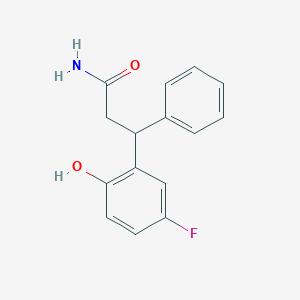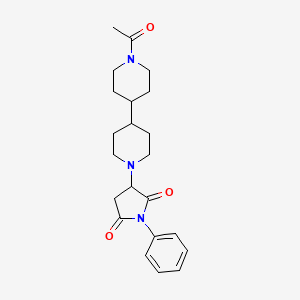![molecular formula C30H26O5 B11048056 6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) est un composé organique complexe caractérisé par sa structure unique, qui comprend deux cycles benzodioxine liés par une liaison oxybis(phénylméthanediyl).
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation des composés intermédiaires, tels que les dérivés de 2,3-dihydro-1,4-benzodioxine. Ces intermédiaires sont ensuite liés par réaction avec un composé bis(phénylméthanediyl) dans des conditions contrôlées.
Par exemple, la synthèse pourrait impliquer :
Formation de 2,3-dihydro-1,4-benzodioxine : Ceci peut être réalisé par cyclisation du catéchol avec du formaldéhyde en présence d'un catalyseur acide.
Liaison avec bis(phénylméthanediyl) : La benzodioxine intermédiaire est ensuite mise à réagir avec un composé bis(phénylméthanediyl), souvent en utilisant une base telle que l'hydroxyde de sodium pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies synthétiques ci-dessus afin d'assurer un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour mettre à l'échelle la production efficacement.
Analyse Des Réactions Chimiques
Types de réactions
6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les cycles benzodioxine ou les groupes phénylméthanediyl de liaison.
Substitution : Les réactions de substitution électrophile ou nucléophile peuvent introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactifs tels que les halogènes (pour la substitution électrophile) ou les composés organométalliques (pour la substitution nucléophile) sont typiques.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire des quinones, tandis que la réduction pourrait produire des dérivés dihydro.
Applications de la recherche scientifique
Chimie
En chimie, 6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) est utilisé comme brique de construction pour synthétiser des molécules plus complexes. Sa structure unique la rend précieuse pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies synthétiques.
Biologie et médecine
En recherche biologique et médicale, ce composé peut être exploré pour ses propriétés pharmacologiques potentielles. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec des cibles biologiques de manière unique, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l'industrie, la stabilité et la réactivité du composé le rendent adapté à des applications en science des matériaux, telles que le développement de nouveaux polymères ou de matériaux avancés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel 6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) exerce ses effets dépend de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, en modifiant leur activité. Les cibles moléculaires pourraient inclure des protéines impliquées dans les voies de signalisation ou les processus métaboliques.
Applications De Recherche Scientifique
6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial agent and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used to study the inhibition of enzymes such as lipoxygenase and cholinesterase.
Mécanisme D'action
The mechanism of action of 6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Bisphénol A : Similaire en ayant deux groupes phényle liés par un pont méthylène, mais il n'a pas les cycles benzodioxine.
Bisphénol F : Un autre composé apparenté avec des groupes phényle liés par un pont méthylène, mais avec des substituants différents.
Unicité
6,6’-[Oxybis(phénylméthanediyl)]bis(2,3-dihydro-1,4-benzodioxine) est unique en raison de ses cycles benzodioxine, qui confèrent des propriétés chimiques et physiques distinctes par rapport aux autres dérivés du bisphénol. Cette unicité la rend particulièrement intéressante pour des applications spécialisées dans divers domaines scientifiques et industriels.
Propriétés
Formule moléculaire |
C30H26O5 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
6-[[2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methoxy]-phenylmethyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C30H26O5/c1-3-7-21(8-4-1)29(23-11-13-25-27(19-23)33-17-15-31-25)35-30(22-9-5-2-6-10-22)24-12-14-26-28(20-24)34-18-16-32-26/h1-14,19-20,29-30H,15-18H2 |
Clé InChI |
NBVILRIRLNZIIK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047986.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)

![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
